(4R,5S,6S,7R,9R,11Z,13Z,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione
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Overview
Description
The compound (4R,5S,6S,7R,9R,11Z,13Z,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione is a complex organic molecule with multiple chiral centers and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry at each chiral center. The synthetic route typically starts with the preparation of the oxane rings, followed by the introduction of the dimethylamino and hydroxy groups. The final steps involve the formation of the piperidinyl and oxacyclohexadeca-diene-dione moieties.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to control temperature, pressure, and reaction times. The use of catalysts and protecting groups would be essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to ketones or aldehydes.
Reduction: The oxane rings can be reduced to open-chain alcohols.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction of the oxane rings would produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a chiral building block for the synthesis of more complex molecules. Its multiple chiral centers make it a valuable tool for studying stereochemistry and chiral catalysis.
Biology
In biology, this compound may be used to study the interactions between chiral molecules and biological systems. Its complex structure allows for the investigation of enzyme-substrate interactions and receptor binding.
Medicine
In medicine, this compound could serve as a lead compound for the development of new drugs. Its multiple functional groups and chiral centers provide opportunities for the design of molecules with specific biological activities.
Industry
In industry, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure makes it a potential candidate for the development of new polymers and advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. The hydroxy and dimethylamino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes. The piperidinyl and oxacyclohexadeca-diene-dione moieties may interact with hydrophobic pockets in proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- (4R,5S,6S,7R,9R,11Z,13Z,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione
- This compound
Uniqueness
This compound is unique due to its multiple chiral centers and functional groups, which provide a wide range of chemical reactivity and biological activity. Its complex structure allows for diverse applications in various scientific fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C51H88N2O16 |
---|---|
Molecular Weight |
985.2 g/mol |
IUPAC Name |
(4R,5S,6S,7R,9R,11Z,13Z,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione |
InChI |
InChI=1S/C51H88N2O16/c1-13-38-35(27-63-50-47(62-12)46(61-11)42(57)31(5)65-50)23-28(2)17-18-36(54)29(3)24-34(19-22-53-20-15-14-16-21-53)44(30(4)37(55)25-39(56)67-38)69-49-43(58)41(52(9)10)45(32(6)66-49)68-40-26-51(8,60)48(59)33(7)64-40/h17-18,23,29-35,37-38,40-50,55,57-60H,13-16,19-22,24-27H2,1-12H3/b18-17-,28-23-/t29-,30+,31-,32-,33+,34+,35-,37-,38-,40+,41-,42-,43-,44-,45-,46-,47-,48+,49+,50-,51-/m1/s1 |
InChI Key |
FCHGJLYPEOOKAB-MOCKTKCQSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H](/C=C(\C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CCN4CCCCC4)C)/C)CO[C@H]5[C@@H]([C@@H]([C@@H]([C@H](O5)C)O)OC)OC |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CCN4CCCCC4)C)C)COC5C(C(C(C(O5)C)O)OC)OC |
Origin of Product |
United States |
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